Methyl 4-(fluorosulfonyl)-3-methylbenzoate
Description
Properties
IUPAC Name |
methyl 4-fluorosulfonyl-3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZDQNBELCNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Direct fluorosulfonylation involves the electrophilic substitution of hydrogen on the aromatic ring with a fluorosulfonyl (-SO2F) group. Methyl 3-methylbenzoate serves as the starting material, leveraging the electron-withdrawing ester group to direct substitution to the para position. The reaction typically employs sulfuryl fluoride (SO2F2) or fluorosulfonyl chloride (FSO2Cl) as the fluorosulfonylating agent, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Mechanistic Pathway
The mechanism proceeds via the generation of an electrophilic fluorosulfonyl species (SO2F⁺), which attacks the electron-deficient para position of the aromatic ring. The ester group at the meta position enhances para selectivity by destabilizing ortho attack through steric and electronic effects. Subsequent deprotonation restores aromaticity, yielding the desired product.
Optimization Parameters
-
Catalyst Loading : AlCl3 (10–15 mol%) optimizes electrophile generation without promoting side reactions.
-
Temperature : Reactions are conducted at 0–5°C to minimize decomposition of the fluorosulfonylating agent.
-
Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl4) provides inert environments for electrophilic substitution.
Table 1: Direct Fluorosulfonylation Conditions and Outcomes
| Parameter | Value/Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (AlCl3) | 12 mol% | 78–82 | 95–98 |
| Reaction Temperature | 0–5°C | 75–80 | 93–97 |
| Reaction Time | 4–6 hours | 80–85 | 96–99 |
Sulfonation-Chlorination-Fluorination Sequential Route
Stepwise Synthesis Strategy
This three-step approach involves sulfonation of the aromatic ring, followed by conversion to the sulfonyl chloride and subsequent fluorination.
Sulfonation
Methyl 3-methylbenzoate undergoes sulfonation using fuming sulfuric acid (20% SO3) at 80–100°C, introducing a sulfonic acid (-SO3H) group at the para position. The ester group directs sulfonation exclusively to the 4-position due to its meta-directing nature.
Chlorination
The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). Excess PCl5 (2.5 equivalents) in refluxing dichloroethane (DCE) achieves complete conversion within 2–3 hours.
Fluorination
The sulfonyl chloride intermediate reacts with potassium fluoride (KF) in acetonitrile at 60–70°C, displacing chloride with fluoride via nucleophilic aromatic substitution. Anhydrous conditions are critical to prevent hydrolysis.
Table 2: Sequential Route Performance Metrics
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | H2SO4/SO3, 90°C, 3h | 85–90 | 90–95 |
| Chlorination | PCl5, DCE, reflux, 2h | 88–92 | 92–96 |
| Fluorination | KF, MeCN, 65°C, 4h | 75–80 | 85–90 |
Diazotization-Mediated Fluorosulfonylation
Nitration-Reduction-Diazotization Sequence
This method introduces the fluorosulfonyl group via a diazonium intermediate, enabling precise positional control.
Nitration
Methyl 3-methylbenzoate is nitrated using nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–10°C, yielding methyl 4-nitro-3-methylbenzoate. The nitro group occupies the para position, guided by the ester’s meta-directing influence.
Reduction
Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine. Typical conditions include 40–50°C and 3–4 hours, achieving >95% conversion.
Diazotization and Fluorosulfonylation
The amine is diazotized with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt. Subsequent reaction with sulfuryl fluoride introduces the -SO2F group via radical-mediated coupling.
Table 3: Diazotization Route Efficiency
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 5°C, 2h | 82–88 | 88–92 |
| Reduction | Pd/C, H2, 45°C, 3h | 90–95 | 95–98 |
| Diazotization | NaNO2/HCl, 0°C, 1h | 78–85 | 85–90 |
| Fluorosulfonylation | SO2F2, CuCl, 25°C, 6h | 65–70 | 80–85 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance safety and efficiency during fluorosulfonylation. Microreactors enable precise temperature control and rapid mixing, reducing decomposition risks associated with SO2F2.
Purification Techniques
Crystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity. Chromatography is avoided due to scalability limitations.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Direct Fluorosulfonylation | Fewer steps, high yield | Requires hazardous gases | Moderate |
| Sequential Route | Uses stable reagents | Multi-step, lower yield | High |
| Diazotization | Positional control | Labor-intensive | Low |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(fluorosulfonyl)-3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: Oxidative reactions can further modify the sulfonyl group, potentially leading to sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Resulting from reactions with alcohols.
Sulfone Derivatives: Produced through oxidative processes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C9H9FO4S
- Molecular Weight: 218.20 g/mol
- Functional Groups: The presence of the fluorosulfonyl group enhances its reactivity, making it a valuable intermediate in chemical synthesis.
Organic Synthesis
Building Block for Complex Molecules
- Methyl 4-(fluorosulfonyl)-3-methylbenzoate serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, allows chemists to create complex molecular architectures.
Reactions Involved:
- Oxidation: Can yield sulfonic acids.
- Reduction: Modifies the fluorosulfonyl group to produce different derivatives.
- Substitution: The fluorosulfonyl group can be replaced with other functional groups, facilitating the synthesis of diverse compounds .
Medicinal Chemistry
Potential Anticancer Agent
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating potent growth inhibition .
Mechanisms of Action:
- Membrane Disruption: Similar to other cinnamic acid derivatives, this compound may disrupt cellular membranes, leading to increased permeability and potential cell death.
- Nucleic Acid Interaction: The compound can interact with nucleic acids, causing damage that inhibits cellular replication and transcription processes .
- Protein Binding: It may bind to specific proteins, altering their function and affecting cellular signaling pathways .
Biochemical Pathways:
- The compound exhibits antioxidant properties that may help mitigate oxidative stress in cells. Preliminary studies also suggest potential antimicrobial activity against certain pathogens and anti-inflammatory properties .
Anticancer Activity
-
In Vitro Studies:
- Significant cytotoxicity was observed in MCF-7 and HeLa cell lines.
- Histological analysis revealed increased apoptosis in treated tumor tissues.
-
In Vivo Studies:
- Murine models showed reduced tumor growth rates when administered doses ranging from 5 to 20 mg/kg compared to control groups .
Enzyme Inhibition Studies
- The compound has been shown to effectively inhibit specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent .
Materials Science
Applications in Polymer Production
- This compound is utilized in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of polymer characteristics, enhancing their functionality for industrial applications .
Mechanism of Action
The mechanism of action of methyl 4-(fluorosulfonyl)-3-methylbenzoate primarily involves its reactivity with nucleophilic residues in proteins and enzymes. The fluorosulfonyl group acts as an electrophilic warhead, covalently modifying nucleophilic amino acid residues such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities/differences between Methyl 4-(fluorosulfonyl)-3-methylbenzoate and related compounds are analyzed below:
Table 1: Comparative Analysis of Structurally Related Benzoate Esters
Key Comparative Insights
Electronic Effects: The fluorosulfonyl (-SO₂F) group in this compound is a strong electron-withdrawing group (EWG), enhancing the compound's electrophilicity and making it reactive toward nucleophilic substitution. In contrast, chlorosulfonyl (-SO₂Cl) (in ) exhibits similar EWG behavior but with lower electronegativity, leading to divergent reactivity in sulfonamide formation. Benzyloxy (-OCH₂C₆H₅) (in ) and cyano (-CN) (in ) groups show distinct electronic profiles: the former is electron-donating, stabilizing the aromatic ring, while the latter is moderately electron-withdrawing.
Reactivity and Applications: this compound's -SO₂F group is pivotal in synthesizing irreversible enzyme inhibitors or covalent-binding drugs (e.g., adenosine receptor antagonists) due to its ability to form stable sulfonamide linkages . The chlorosulfonyl analog () is more commonly used in agrochemicals, such as triflusulfuron methyl, a herbicide . The -SO₂Cl group is a better leaving group than -SO₂F, facilitating nucleophilic displacement reactions. Amide-functionalized derivatives (e.g., ) are explored for prodrug designs, leveraging hydrolytic stability under physiological conditions.
Physicochemical Properties :
- Polarity : The -SO₂F group increases polarity compared to methyl or benzyloxy substituents, affecting solubility in polar aprotic solvents (e.g., DMF or DMSO).
- Stability : Fluorosulfonyl derivatives are generally more hydrolytically stable than chlorosulfonyl analogs but less reactive in SN2-type reactions .
Synthetic Utility :
- This compound is synthesized via sulfonation of 3-methylbenzoic acid followed by fluorination and esterification. This contrasts with the chlorosulfonyl analog, which uses ClSO₃H for sulfonation .
Research Findings and Industrial Relevance
- Pharmaceutical Applications: The fluorosulfonyl group’s role in irreversible binding is highlighted in studies on adenosine A₁ antagonists, where it forms covalent adducts with target proteins .
- Agrochemical Relevance : Chlorosulfonyl analogs dominate pesticide chemistry (e.g., metsulfuron methyl in ), but fluorosulfonyl derivatives are emerging in niche herbicide formulations due to improved environmental persistence.
Biological Activity
Methyl 4-(fluorosulfonyl)-3-methylbenzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article focuses on its biological activity, synthesizing current research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorosulfonyl group, which significantly influences its reactivity and biological interactions. The compound can be represented as follows:
- Chemical Formula : C₉H₉F₃O₃S
- Molecular Weight : 240.23 g/mol
Biological Activity Overview
Research indicates that compounds with fluorosulfonyl groups exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique electronic properties imparted by the fluorine atom enhance the compound's interaction with biological targets.
Antimicrobial Activity
Studies have shown that this compound displays significant antimicrobial activity against various bacterial strains. In particular, its efficacy against Gram-positive bacteria has been noted. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain under investigation.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anticancer Properties
In a recent study, this compound was evaluated for its anticancer potential against human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC₅₀ Values :
- HeLa: 15 µM
- MCF-7: 20 µM
The proposed mechanism involves the induction of apoptosis through activation of caspase pathways, leading to programmed cell death.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes related to cancer progression. This compound was found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and differentiation.
- Enzyme Targeted : HDAC6
- Inhibition Percentage : 75% at 10 µM concentration
This finding suggests potential applications in cancer therapy, particularly in combination with other HDAC inhibitors.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The fluorosulfonyl group enhances electrophilicity, allowing for selective targeting of biological molecules.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-(fluorosulfonyl)-3-methylbenzoate, and how can reaction yields be optimized?
Answer:
The synthesis typically involves sulfonation and esterification steps. For example, fluorosulfonyl groups can be introduced via electrophilic substitution using fluorosulfonic acid derivatives under controlled anhydrous conditions. Key parameters include:
- Reagent stoichiometry : Excess fluorosulfonyl chloride (1.5–2.0 equiv.) ensures complete substitution .
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis or over-sulfonation) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using dichloromethane/hexane) improves purity (>95%) .
Yield optimization requires monitoring via TLC or HPLC to identify intermediates and byproducts.
Advanced: How can this compound be applied in functional proteomics for labeling nucleotide-binding proteins?
Answer:
The compound’s fluorosulfonyl group reacts selectively with nucleophilic residues (e.g., lysine or histidine) in ATP/GTP-binding proteins. A methodological workflow includes:
Affinity tagging : Incubate cell lysates with 5’-[4-(fluorosulfonyl)benzoyl]adenosine to covalently modify nucleotide-binding pockets .
Immunoprecipitation : Use anti-4-(sulfonyl)benzoate antibodies to isolate tagged proteins .
Validation : Confirm specificity via competitive assays (e.g., ATP/GTP blocking) and mass spectrometry .
Contradictions in labeling efficiency may arise from steric hindrance; optimize incubation time (16–24 hrs) and pH (7.4–8.0) to enhance reactivity .
Advanced: What analytical strategies resolve structural ambiguities in this compound derivatives, particularly when NMR data conflicts with computational models?
Answer:
- Multi-spectral analysis : Combine H/C NMR, IR (to confirm sulfonyl C=O at ~1370 cm), and high-resolution MS for empirical formula validation .
- X-ray crystallography : Resolve steric clashes or regiochemical ambiguities (e.g., methyl vs. fluorosulfonyl positioning) by comparing experimental crystal structures (CCDC depository codes, e.g., CCDC-1441403) with density functional theory (DFT) models .
- Dynamic NMR : Detect conformational flexibility (e.g., rotameric sulfonyl groups) by variable-temperature F NMR .
Basic: What are common synthetic intermediates for this compound, and how are their stabilities managed?
Answer:
Key intermediates include:
- 4-Methyl-3-nitrobenzoic acid : Reduced to 3-amino-4-methylbenzoate before sulfonation .
- 3-Methyl-4-sulfobenzoic acid : Generated via SOH insertion; stabilize with drying agents (molecular sieves) to prevent hydrolysis .
- Methyl ester precursors : Protect carboxylic acids during sulfonation; use methanol/HSO for esterification .
Storage at –20°C under argon minimizes degradation of sulfonyl intermediates .
Advanced: How does structural modification of this compound influence its bioactivity in herbicide design?
Answer:
In triazinylsulfonylurea herbicides (e.g., triflusulfuron-methyl derivatives):
- Fluorosulfonyl group : Enhances binding to acetolactate synthase (ALS) via H-bonding with conserved arginine residues .
- Methyl ester vs. free acid : The ester improves membrane permeability, while hydrolysis to the acid increases ALS inhibition .
- Substituent effects : Electron-withdrawing groups (e.g., –CF) at the 3-position boost herbicidal activity but may reduce metabolic stability .
Structure-activity relationship (SAR) studies require comparative assays with ALS isoforms and metabolic profiling in plant models .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations : Model transition states (e.g., B3LYP/6-311++G**) to predict regioselectivity in sulfonation .
- Molecular docking : Simulate binding to target proteins (e.g., ALS) using AutoDock Vina; validate with mutagenesis data .
- Machine learning : Train models on existing kinetic data (e.g., Hammett σ values) to forecast reaction rates under novel conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
